3,3',5,5'-Tetrachlorobenzophenone
Overview
Description
3,3’,5,5’-Tetrachlorobenzophenone: is an organic compound with the molecular formula C₁₃H₆Cl₄O . It is a derivative of benzophenone, where four chlorine atoms are substituted at the 3, 3’, 5, and 5’ positions on the benzene rings. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3’,5,5’-Tetrachlorobenzophenone typically involves the chlorination of benzophenone derivatives. One common method includes the electrophilic halogenation of benzophenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 3,3’,5,5’-Tetrachlorobenzophenone can be scaled up using similar chlorination techniques. The process involves the use of large reactors where benzophenone is treated with chlorine gas in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetrachlorobenzophenone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form corresponding chlorinated benzophenone derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in 3,3’,5,5’-Tetrachlorobenzophenone can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially or fully dechlorinated benzophenone derivatives.
Substitution: Formation of methoxy-substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3,3’,5,5’-Tetrachlorobenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the interaction of such compounds with enzymes and other biomolecules.
Medicine: Although not directly used as a drug, 3,3’,5,5’-Tetrachlorobenzophenone is involved in the synthesis of pharmaceutical intermediates. It aids in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrachlorobenzophenone involves its interaction with various molecular targets. The chlorine atoms on the benzene rings increase the compound’s reactivity, allowing it to participate in various chemical reactions. It can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution.
Comparison with Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: Another derivative of benzophenone, but with methyl groups instead of chlorine atoms.
3,3’,5,5’-Tetrabromobenzophenone: Similar structure but with bromine atoms instead of chlorine.
3,3’,5,5’-Tetrafluorobenzophenone: Contains fluorine atoms instead of chlorine.
Uniqueness: 3,3’,5,5’-Tetrachlorobenzophenone is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to its methyl, bromine, or fluorine counterparts. The chlorine atoms increase the compound’s reactivity and make it suitable for specific industrial applications that require chlorinated intermediates.
Properties
IUPAC Name |
bis(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKMRWJOLKIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384440 | |
Record name | bis(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92758-86-6 | |
Record name | bis(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.